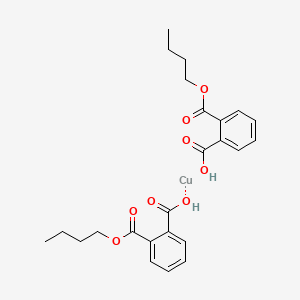

Monobutyl Phthalate Copper(II) Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Monobutyl Phthalate Copper(II) Salt is a compound with the molecular formula C24H26CuO8 . It is functionally related to a butan-1-ol and features both a butyl ester group and a carboxylic acid group .

Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the available resources. .Molecular Structure Analysis

The molecular weight of this compound is 506.01 g/mol . It is a solid compound and its appearance varies from dark green to dark purple to black powder to crystal .Physical And Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 506.01 g/mol . The compound’s appearance varies from dark green to dark purple to black powder to crystal .Relevant Papers There are several papers related to Monobutyl Phthalate, a component of this compound. These papers discuss the effects of Monobutyl Phthalate on energy metabolism in zebrafish gills , and its ability to dysregulate the antioxidant system and induce apoptosis of zebrafish liver .

Wissenschaftliche Forschungsanwendungen

Phthalate Research Applications

Environmental and Health Impact Studies : Research on phthalates, including monobutyl phthalate, has primarily focused on their widespread use, potential sources of exposure, and health effects. Studies have explored the metabolism of phthalates and their presence in the human population, indicating widespread exposure through consumer products, medical devices, and environmental contamination (Hauser & Calafat, 2005).

Analytical Method Development : Advances in analytical chemistry have enabled the detection and quantification of phthalate metabolites in biological samples. This research is crucial for understanding human exposure levels and assessing potential health risks. Methods using high-performance liquid chromatography and tandem mass spectrometry have been developed for sensitive and precise measurements of phthalate metabolites in human serum (Silva et al., 2005).

Exposure and Risk Assessment : Epidemiological studies have investigated the relationship between phthalate exposure and various health outcomes, including reproductive health. For instance, research has shown that environmental levels of phthalates, such as monoethyl phthalate (MEP) and monobutyl phthalate (mBP), are associated with altered DNA integrity in human sperm (Duty et al., 2002).

Copper(II) Salt Applications

Sensor Development : Copper(II) salts have been utilized in the development of ion-selective electrodes for detecting copper ions in various samples. This application is significant for environmental monitoring and analytical chemistry. A study on a copper(II) ion-selective electrode based on phenylglyoxal-α-monoxime highlights this application, demonstrating the electrode's linearity, response time, and selectivity (Firooz et al., 2002).

Catalysis and Material Science : Copper-based metal organic frameworks (MOFs) have been explored for their catalytic properties and potential in pollution remediation. For example, a copper-based MOF was investigated for the removal of dibutyl phthalate from water, showcasing the material's ability to adsorb and catalytically degrade the pollutant in the presence of persulfate (Li et al., 2018).

Wirkmechanismus

Target of Action

Monobutyl Phthalate Copper(II) Salt, a compound with the molecular formula C24H26CuO8 , primarily targets the interleukin-6 (IL-6) and signal transducer and activator of transcription 3 (STAT3) genes . These genes are involved in the tumor necrosis factor (TNF) signaling pathway, which controls inflammation .

Mode of Action

this compound interacts with its targets, leading to changes in the TNF/IL6/STAT3 signal pathway . This interaction results in the induction of ferroptosis, a non-apoptotic, controlled oxidative damage-related cell death that is usually connected with reactive oxygen species and lipid peroxidation .

Biochemical Pathways

The compound affects the TNF/IL6/STAT3 signal pathway . This pathway is crucial in controlling inflammation. The compound’s action on this pathway leads to the induction of ferroptosis, resulting in lipid peroxidation and iron metabolite degradation .

Pharmacokinetics

It is known that the compound is a solid at 20 degrees celsius . More research is needed to fully understand the compound’s absorption, distribution, metabolism, and excretion properties.

Result of Action

The molecular and cellular effects of this compound’s action include the induction of ferroptosis in cells . This leads to damage to the male reproductive system through the TNF/IL6/STAT signal pathway, resulting in lipid peroxidation and iron metabolite degradation .

Biochemische Analyse

Biochemical Properties

It is known that monobutyl phthalate (MBP), a related compound, can interact with various enzymes and proteins

Cellular Effects

Studies on MBP have shown that it can have significant effects on cellular processes . For instance, MBP has been found to disrupt pancreatic beta cells, leading to insulin resistance and type 2 diabetes

Molecular Mechanism

The molecular mechanism of action of Monobutyl Phthalate Copper(II) Salt is not well-understood. Studies on related compounds suggest potential mechanisms. For instance, phthalate metabolites have been found to intensify the peroxisome proliferator-activated receptor family of nuclear receptors (PPARs), which play a crucial role in the regulation of insulin sensitivity and inflammation

Temporal Effects in Laboratory Settings

Studies on MBP have shown that it can have time-dependent effects on cells . For instance, exposure to MBP has been found to cause moderate cytotoxicity in pancreatic beta cells, with a time-dependent increase in effectiveness

Dosage Effects in Animal Models

Studies on MBP have shown that it can have significant effects at different dosages . For instance, exposure to MBP has been found to negatively correlate with reproductive organ weight and sperm parameters

Metabolic Pathways

Studies on MBP have shown that it can be involved in various metabolic pathways . For instance, MBP has been found to be formed prior to phthalic acid upon the degradation of mono (2-ethylhexyl) phthalate (MEHP)

Eigenschaften

IUPAC Name |

2-butoxycarbonylbenzoic acid;copper |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H14O4.Cu/c2*1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14;/h2*4-7H,2-3,8H2,1H3,(H,13,14); |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXQNWNSBCISOPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=CC=C1C(=O)O.CCCCOC(=O)C1=CC=CC=C1C(=O)O.[Cu] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28CuO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2967025.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2967027.png)

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2967030.png)

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-naphthalen-1-ylacetamide](/img/structure/B2967035.png)

![Ethyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2967039.png)

![1-[2-(1H-Indol-3-yl)-ethyl]-5-oxo-pyrrolidine-3-carboxylic acid](/img/structure/B2967041.png)

![N,N-dimethyl-4-{[4-(trifluoromethyl)pyridin-2-yl]oxy}oxolan-3-amine](/img/structure/B2967044.png)